
3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives similar to 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile often involves multicomponent reactions. For example, a related compound, 5H-Chromeno[2,3-b]pyridines, was synthesized using salicylaldehyde, malononitrile dimer, and 2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one, demonstrating the complexity and versatility of reactions involved in producing such compounds (Ryzhkova et al., 2023).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through techniques such as X-ray diffraction, revealing detailed insights into their crystal and molecular structure. For instance, 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7,9-dimethyl-5-oxo-4, 5, 6, 7-tetrahydropyrano[2,3-d]pyrazolo[3,4-b]pyridine-3-carbonitrile's structure was determined, showcasing the planarity and interactions within its molecular framework (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and its derivatives are diverse. For example, the behavior of 5-trifluoromethyl-pyridine-2-thione toward molecular iodine was investigated, leading to the formation of complexes, demonstrating the compound's reactivity and potential for forming novel chemical structures (Chernov'yants et al., 2011).
Physical Properties Analysis
The physical properties, such as absorption, distribution, metabolism, and excretion (ADME), are critical for understanding the behavior of chemical compounds in biological systems. These properties were assessed for related compounds, providing essential insights into their bioavailability and stability (Ryzhkova et al., 2023).
Chemical Properties Analysis
The chemical properties, including reactivity and interaction with other compounds, highlight the versatility and potential applications of this compound derivatives. For example, the formation of charge-transfer complexes and interactions with iodine reveal the compound's capacity for forming diverse chemical structures and its potential use in various chemical reactions (Chernov'yants et al., 2011).
Aplicaciones Científicas De Investigación
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives The pyranopyrimidine core, often synthesized using compounds like 3-(Dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile, is crucial for the pharmaceutical industry due to its wide synthetic applications and bioavailability. Recent advancements in hybrid catalysts have significantly enhanced the efficiency of synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds, utilizing a variety of catalysts such as organocatalysts, metal catalysts, and green solvents. This progress offers promising pathways for developing lead molecules in medicinal chemistry (Parmar, Vala, & Patel, 2023).
Medicinal Applications and Chemosensing Pyridine derivatives play a significant role in medicinal chemistry, offering a broad spectrum of biological activities including antifungal, antibacterial, and anticancer properties. They also exhibit high affinity towards various ions and neutral species, making them effective chemosensors for detecting different species in environmental, agricultural, and biological samples. The versatility of pyridine-based compounds in both medicinal applications and chemosensing underscores their importance in scientific research and development (Abu-Taweel et al., 2022).
Environmental and Catalytic Applications Research on pyridine and its derivatives, including this compound, extends beyond pharmaceuticals to environmental applications. For instance, these compounds are investigated for their role in the degradation of pollutants and as catalysts in various chemical reactions, reflecting their multifaceted utility in addressing environmental challenges and enhancing industrial processes. Such studies provide insights into the environmental fate of pyridine derivatives and their potential for innovative applications in water treatment and catalysis (Pichat, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(dimethylamino)-5-(trifluoromethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c1-15(2)8-3-6(9(10,11)12)5-14-7(8)4-13/h3,5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYACOYYXLDLBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(N=CC(=C1)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2496807.png)
![N-(furan-2-ylmethyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2496810.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3,4-dichloro-1,2-thiazole-5-carboxamide;hydrochloride](/img/structure/B2496812.png)
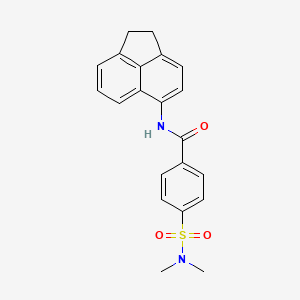

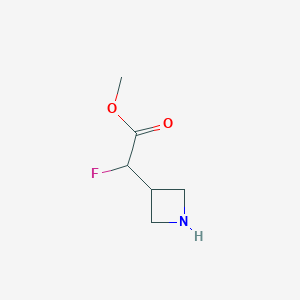

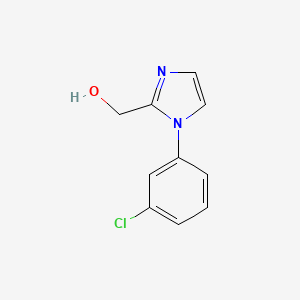
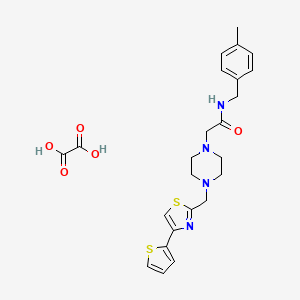
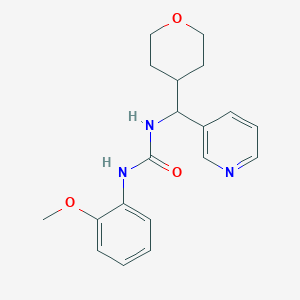
![5-Ethyl-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2496824.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)
![N-(4-acetylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2496828.png)